2-(3-Bromo-4-methylphenyl)-2-methylpropanal
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Overview
Description
2-(3-Bromo-4-methylphenyl)-2-methylpropanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-2-methylpropanal can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by a formylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation can be achieved using reagents like formic acid or formamide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid
Reduction: 2-(3-Bromo-4-methylphenyl)-2-methylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-2-methylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(3-Bromo-4-methylphenyl)-2-methylpropanal can be compared with other similar compounds, such as:
- 2-(3-Bromo-4-methylphenyl)acetic acid
- 2-(3-Bromo-4-methylphenyl)ethanol
- 2-(3-Bromo-4-methylphenyl)propanoic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the aldehyde group in this compound makes it unique in its ability to undergo specific reactions and form covalent bonds with biological targets.
Properties
Molecular Formula |
C11H13BrO |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C11H13BrO/c1-8-4-5-9(6-10(8)12)11(2,3)7-13/h4-7H,1-3H3 |
InChI Key |
NCKONQKRHKDDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C=O)Br |
Origin of Product |
United States |
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